molecular formula C11H18ClNS B3207768 N-[(3-Methyl-2-thienyl)methyl]cyclopentanamine hydrochloride CAS No. 1048664-91-0

N-[(3-Methyl-2-thienyl)methyl]cyclopentanamine hydrochloride

Cat. No.: B3207768
CAS No.: 1048664-91-0
M. Wt: 231.79 g/mol
InChI Key: NEGXMGSRTOTWMP-UHFFFAOYSA-N
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Description

N-[(3-Methyl-2-thienyl)methyl]cyclopentanamine hydrochloride is a cyclopentanamine derivative functionalized with a 3-methyl-2-thienylmethyl substituent. The compound features a cyclopentane ring attached to an amine group, which is further substituted with a thiophene-derived moiety. Thiophene rings are known for their electron-rich aromatic systems, which can influence molecular interactions in biological or material science contexts. The hydrochloride salt form enhances solubility and stability, making it suitable for synthetic or pharmacological studies. Evidence indicates this compound was previously available as a research chemical but is now listed as discontinued . Its structural uniqueness lies in the combination of a rigid cyclopentane backbone and a sulfur-containing heterocyclic group, which may confer distinct physicochemical or binding properties compared to other cyclopentanamine analogs.

Properties

IUPAC Name

N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NS.ClH/c1-9-6-7-13-11(9)8-12-10-4-2-3-5-10;/h6-7,10,12H,2-5,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGXMGSRTOTWMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CNC2CCCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048664-91-0
Record name 2-Thiophenemethanamine, N-cyclopentyl-3-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1048664-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Methyl-2-thienyl)methyl]cyclopentanamine hydrochloride typically involves the reaction of 3-methyl-2-thienylmethanol with cyclopentanamine in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(3-Methyl-2-thienyl)methyl]cyclopentanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thienyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or sodium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted thienyl derivatives.

Scientific Research Applications

Chemistry

N-[(3-Methyl-2-thienyl)methyl]cyclopentanamine hydrochloride serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecular structures through various chemical reactions, including:

  • Oxidation: Can be oxidized to form sulfoxides or sulfones using potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can yield corresponding amines using lithium aluminum hydride.
  • Substitution: Nucleophilic substitution can occur with reagents like sodium azide or sodium cyanide.

Biology

This compound has been investigated for its potential biological activities, particularly:

  • Antimicrobial Properties: Preliminary studies suggest that it may exhibit activity against various bacterial strains.
  • Anti-inflammatory Effects: Research is ongoing to explore its ability to modulate inflammatory pathways, potentially leading to therapeutic applications in inflammatory diseases.

Medicine

This compound is being explored for its therapeutic potential in treating neurological disorders. Its mechanism of action may involve modulation of neurotransmitter systems, which could have implications for conditions such as depression and anxiety.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in various applications:

  • Neuroprotective Studies : Research has indicated that this compound may protect neuronal cells from oxidative stress, suggesting a role in neuroprotection .
  • Antimicrobial Activity : In vitro studies have demonstrated efficacy against specific bacterial strains, making it a candidate for further development as an antimicrobial agent.
  • Inflammation Modulation : Investigations into its anti-inflammatory properties have shown promise in reducing cytokine production in cell culture models, indicating potential therapeutic benefits for inflammatory diseases.

Mechanism of Action

The mechanism of action of N-[(3-Methyl-2-thienyl)methyl]cyclopentanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems .

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Utility : Cyclopentanamine derivatives with thienyl groups are intermediates in synthesizing polyheterocyclic systems, as seen in patents describing imidazo-pyrrolo-pyrazine derivatives .

Biological Activity

N-[(3-Methyl-2-thienyl)methyl]cyclopentanamine hydrochloride is a chemical compound with the molecular formula C11H18ClNS and a molecular weight of 231.79 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anti-inflammatory properties.

Synthesis and Preparation

The synthesis of this compound typically involves the reaction of 3-methyl-2-thienylmethanol with cyclopentanamine in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture in solvents such as ethanol or methanol for several hours to ensure complete conversion. For industrial production, continuous flow reactors and automated systems are employed to enhance efficiency and yield.

Preliminary studies suggest that this compound interacts with specific molecular targets, potentially modulating neurotransmitter systems. This interaction may lead to various biological effects, although the exact molecular pathways remain under investigation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various synthesized compounds found that certain derivatives showed potent activity against a range of bacterial strains. The structure–activity relationship (SAR) analysis revealed that modifications in the thienyl group could enhance antibacterial efficacy. For instance, compounds with specific substituents demonstrated lower minimum inhibitory concentration (MIC) values against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been explored for its anti-inflammatory activity. Studies have shown that it can inhibit protein denaturation and protect erythrocytes against hemolysis, suggesting its potential as an anti-inflammatory agent. The IC50 values for these activities indicate significant potency compared to standard anti-inflammatory drugs like Diclofenac .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is essential. Below is a summary table highlighting key characteristics:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityUnique Features
This compoundHighSignificantUnique thienyl group
N-[(2-Thienyl)methyl]cyclopentanamine hydrochlorideModerateModerateDifferent thienyl substitution
N-[(3-Methyl-2-furyl)methyl]cyclopentanamine hydrochlorideLowLowFuryl group instead of thienyl

This table illustrates that while there are similarities among these compounds, the distinct thienyl group in this compound contributes to its enhanced biological activities.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Antimicrobial Efficacy : A recent study highlighted that derivatives of this compound exhibited MIC values as low as 12 µM against resistant strains of Staphylococcus aureus, showcasing its potential as a therapeutic agent against antibiotic-resistant bacteria .
  • Anti-inflammatory Mechanisms : Another research effort demonstrated that this compound significantly reduced inflammation markers in vitro, indicating its potential application in treating inflammatory diseases .

These findings underscore the compound's versatility and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-[(3-Methyl-2-thienyl)methyl]cyclopentanamine hydrochloride with high purity?

  • Methodological Answer : A common approach involves alkylation of cyclopentanamine derivatives with halogenated thienylmethyl groups. For example, alkylation of 3-methyl-2-thienylmethyl chloride with cyclopentanamine under basic conditions (e.g., K₂CO₃ in acetonitrile) yields the free base, followed by HCl salt formation. Purification via column chromatography (silica gel, eluting with CH₂Cl₂:MeOH gradients) or recrystallization (ethanol/water) ensures ≥95% purity. Reaction optimization should monitor temperature (40–60°C) to minimize byproducts like dialkylated amines .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR : ¹H/¹³C NMR to confirm the cyclopentane ring (δ ~1.5–2.5 ppm for CH₂ groups) and thienylmethyl moiety (δ ~6.5–7.2 ppm for aromatic protons).
  • LC-MS : Electrospray ionization (ESI+) to verify molecular ion peaks ([M+H]⁺ at m/z ~254 for the free base).
  • Elemental Analysis : Validate stoichiometry (e.g., C: 52.3%, H: 6.9%, N: 4.5% for C₁₁H₁₆ClNS·HCl).
    Impurity profiling via HPLC (C18 column, 0.1% TFA in water/acetonitrile) can detect residual solvents or degradation products .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Neurotransmitter Transporter Inhibition : Test affinity for glycine transporters (GlyT1/GlyT2) using radioligand binding (³H-glycine displacement in HEK293 cells expressing hGlyT1) .
  • Ion Channel Modulation : Patch-clamp studies on GABAₐ or NMDA receptors due to the cyclopentaneamine core’s similarity to known neuromodulators.
  • Cytotoxicity Screening : MTT assays in neuronal (e.g., SH-SY5Y) and hepatic (HepG2) cell lines to assess safety margins .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s receptor selectivity across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols by:

  • Receptor Source : Use recombinant systems (e.g., CHO cells expressing human vs. rodent receptors) to control for species differences.
  • Buffer Composition : Adjust Mg²⁺/Ca²⁺ concentrations to mimic physiological conditions.
  • Positive Controls : Include reference ligands (e.g., Org25543 for GlyT1) to validate assay sensitivity. Cross-validate findings with orthogonal methods (e.g., SPR vs. functional cAMP assays) .

Q. What strategies optimize metabolic stability for in vivo studies?

  • Methodological Answer : Address metabolic soft spots identified via LC-MS/MS microsomal assays:

  • Cyclopentane Ring Oxidation : Introduce deuterium at vulnerable C-H positions (e.g., C3 of cyclopentane) to slow CYP450-mediated degradation.
  • Thienyl Methyl Protection : Replace the methyl group with trifluoromethyl to reduce Phase I oxidation.
  • Prodrug Design : Mask the amine as a pivaloyloxymethyl ester to enhance oral bioavailability .

Q. How can advanced analytical techniques clarify stability under physiological conditions?

  • Methodological Answer : Perform forced degradation studies:

  • Thermal Stress : Incubate at 40°C/75% RH for 4 weeks; monitor HCl salt dissociation via XRPD.
  • Oxidative Stress : Treat with 0.1% H₂O₂; quantify thienyl sulfoxide byproducts using UPLC-QTOF.
  • pH Stability : Assess hydrolysis in buffers (pH 1–9) via ¹H NMR to detect ring-opening or amine dealkylation. Stability data should inform storage conditions (e.g., -20°C under argon) .

Q. What computational tools predict off-target interactions to refine experimental design?

  • Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):

  • Target Libraries : Screen against GPCRome (e.g., adrenergic, dopamine receptors) due to the compound’s amine-rich structure.
  • Binding Affinity Validation : Compare docking scores (ΔG ≤ -8 kcal/mol) with experimental IC₅₀ values. Adjust substituents (e.g., thienyl vs. phenyl) to minimize σ₁ receptor cross-reactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(3-Methyl-2-thienyl)methyl]cyclopentanamine hydrochloride
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N-[(3-Methyl-2-thienyl)methyl]cyclopentanamine hydrochloride

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